

Application Notes and Protocols for Oral Administration of CHK-336 in Rodents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis company), **CHK-336** is under investigation for the treatment of primary hyperoxaluria (PH) and other disorders characterized by excess oxalate production. By inhibiting LDHA, the final step in hepatic oxalate synthesis, **CHK-336** has the potential to treat all forms of primary hyperoxaluria. Preclinical studies in rodent models of hyperoxaluria have demonstrated the efficacy of **CHK-336** in reducing urinary oxalate excretion.

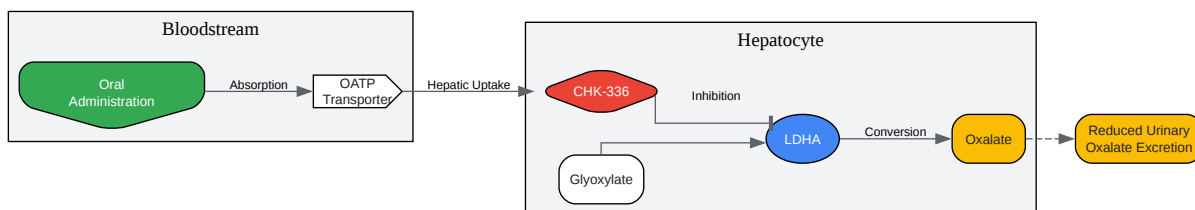
These application notes provide a summary of the available preclinical data and detailed protocols for the preparation and oral administration of a **CHK-336** formulation to rodents for research purposes.

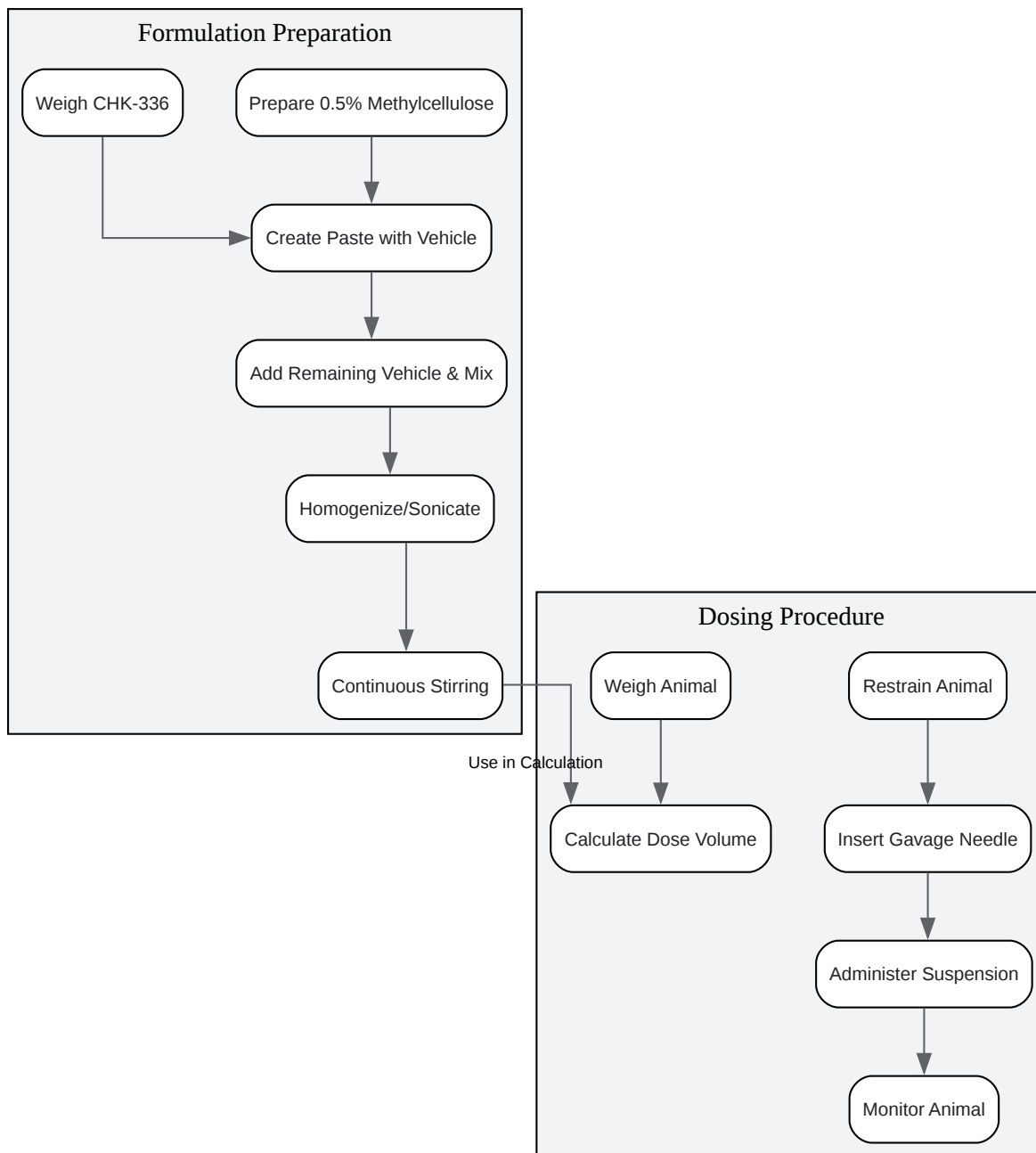
Physicochemical Properties of CHK-336

Property	Value	Reference
IUPAC Name	2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazo-1-yl]-1,3-thiazole-4-carboxylic acid	
Molecular Formula	C ₂₄ H ₂₀ F ₂ N ₄ O ₄ S ₂	
Molar Mass	530.56 g/mol	
Administration Route	Oral	

Mechanism of Action

CHK-336 is a potent and selective inhibitor of the A subunit of lactate dehydrogenase (LDHA). LDHA catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. In the context of hyperoxaluria, LDHA is also the final and committed step in the hepatic synthesis of oxalate. By inhibiting LDHA in the liver, **CHK-336** effectively blocks the overproduction of oxalate, thereby reducing its urinary excretion and the subsequent formation of calcium oxalate kidney stones. The liver-targeted distribution of **CHK-336** is facilitated by organic anion transporting polypeptides (OATPs), which enhances its therapeutic efficacy while minimizing potential systemic side effects.





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References

- 1. annualreports.com [annualreports.com]
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Phone: (601) 213-4426

Email: info@benchchem.com